molecular formula C10H16BrN3O B1522313 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine CAS No. 446287-01-0

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

Cat. No. B1522313
M. Wt: 274.16 g/mol
InChI Key: OTUKXSGLXABEOK-UHFFFAOYSA-N
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Description

The compound “2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine” has a molecular formula of C8H12BrN3O . It is a chemical compound that is not widely documented, and specific details about its use and properties are limited in the available literature .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Organic Chemistry

    • Application : The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
    • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
    • Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
  • Polymer Chemistry

    • Application : The compound is used in the synthesis of thiophene-based polymers .
    • Method : Ni(dppp)Cl2 was applied for the C–H functionalization polycondensation, where a Knochel–Hauser base was used to afford polymeric product of 2-(5-bromopyridine-2-yl)-3-hexylthiophene 4 to afford polymer 9 with 90% yield .
    • Results : Polymerization of 2-(5-bromothiophene-2-yl)-3-hexylthiophene 5 resulted in a highly insoluble polymer 10 .
  • Chemical Synthesis

    • Application : The compound is used in the synthesis of various chemical products .
    • Method : The compound can be used in bulk custom synthesis .
    • Results : The compound is available for bulk manufacturing, sourcing and procurement .
  • Chemical Properties

    • Application : The compound’s chemical properties can be studied for various applications .
    • Method : The compound’s chemical properties such as structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be analyzed .
    • Results : The results of the analysis can be used for various applications .
  • Acetic Acid Derivative

    • Application : The compound can be used to synthesize 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid .
    • Method : The compound’s structure can be modified to synthesize 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid .
    • Results : The synthesized 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid can be used for various applications .
  • Chemical Synthesis

    • Application : The compound is used in the synthesis of various chemical products .
    • Method : The compound can be used in bulk custom synthesis .
    • Results : The compound is available for bulk manufacturing, sourcing and procurement .
  • Chemical Properties

    • Application : The compound’s chemical properties can be studied for various applications .
    • Method : The compound’s chemical properties such as structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be analyzed .
    • Results : The results of the analysis can be used for various applications .
  • Acetic Acid Derivative

    • Application : The compound can be used to synthesize 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid .
    • Method : The compound’s structure can be modified to synthesize 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid .
    • Results : The synthesized 2-[(5-Bromopyrazin-2-yl)oxy]acetic acid can be used for various applications .

properties

IUPAC Name

2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKXSGLXABEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674250
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

CAS RN

446287-01-0
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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